2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
CAS No.: 361179-81-9
Cat. No.: VC4557172
Molecular Formula: C23H20BrNO6S
Molecular Weight: 518.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361179-81-9 |
|---|---|
| Molecular Formula | C23H20BrNO6S |
| Molecular Weight | 518.38 |
| IUPAC Name | 2-methoxyethyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C23H20BrNO6S/c1-14-21(23(26)30-12-11-29-2)19-13-20(17-5-3-4-6-18(17)22(19)31-14)25-32(27,28)16-9-7-15(24)8-10-16/h3-10,13,25H,11-12H2,1-2H3 |
| Standard InChI Key | AAGUEJZXHYOVME-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OCCOC |
Introduction
Chemical Overview
Chemical Name:
2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate
Key Features of the Structure:
-
Core Structure: Naphtho[1,2-B]furan, a polycyclic aromatic compound with fused benzene and furan rings.
-
Functional Groups:
-
A 4-bromobenzenesulfonamido group, which is a sulfonamide functional group with bromine substitution.
-
A methoxyethyl ester group attached to the carboxylic acid.
-
A methyl substitution on the naphthofuran core.
-
General Characteristics:
-
Molecular Weight: Likely high due to the presence of multiple aromatic rings and heavy atoms like bromine.
-
Solubility: Expected to be moderately soluble in organic solvents but less soluble in water due to hydrophobic aromatic regions.
-
Applications: Compounds with similar structures are often explored for their biological activities, including anticancer, antimicrobial, or anti-inflammatory properties.
Pharmaceutical Research
Sulfonamide derivatives are widely studied for their pharmacological properties. The inclusion of a bromine atom enhances electron density, which can influence binding affinity to biological targets. Naphthofuran derivatives have been reported for:
-
Anticancer activity through apoptosis induction.
-
Antimicrobial effects against bacterial and fungal strains.
-
Anti-inflammatory properties by modulating enzyme activity.
Material Science
Compounds with aromatic and sulfonamide groups may exhibit interesting optical or electronic properties, making them candidates for material science applications such as organic semiconductors or dyes.
Synthesis Pathways
While specific methods for synthesizing this compound are unavailable in the results, the following general steps can be inferred based on its structure:
Synthesis of the Naphthofuran Core
The naphtho[1,2-B]furan skeleton can be synthesized via:
-
Cyclization reactions involving substituted naphthols and aldehydes.
-
Bromination using N-bromosuccinimide (NBS) to introduce bromine selectively at desired positions.
The sulfonamide functional group can be introduced by reacting an amine derivative with a sulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride).
Esterification
The carboxylic acid group on the naphthofuran can be esterified using methoxyethanol in the presence of an acid catalyst or coupling agent like DCC (dicyclohexylcarbodiimide).
Research Directions
Future studies on this compound could focus on:
-
Biological Evaluation: Testing its efficacy against cancer cell lines or pathogens.
-
Mechanistic Studies: Investigating how its structure influences interaction with enzymes or receptors.
-
Derivatization: Modifying functional groups to improve solubility or activity.
If you require further assistance or specific experimental data about this compound, additional targeted research may be necessary in specialized chemical databases or journals focusing on synthetic organic chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume